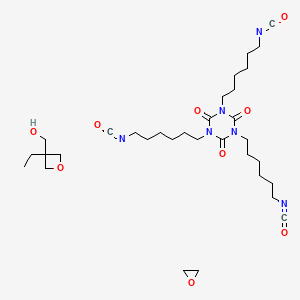
(3-Ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione is a complex polymeric compound. This compound is known for its unique chemical structure, which includes a triazine ring, isocyanate groups, and polymeric chains derived from 3-ethyl-3-oxetanemethanol and oxirane. Such compounds are often used in advanced material science applications due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the polymerization of 1,3,5-triazine-2,4,6(1H,3H,5H)-trione with 1,3,5-tris(6-isocyanatohexyl)-, 3-ethyl-3-oxetanemethanol, and oxirane. The reaction conditions often require specific catalysts and controlled temperatures to ensure the proper formation of the polymeric chains.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale polymerization reactors. The process is carefully monitored to maintain the desired molecular weight and polymer structure. Common industrial methods include bulk polymerization, solution polymerization, and emulsion polymerization.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the polymer.
Substitution: Substitution reactions can occur at the isocyanate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Substitution Reagents: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions may yield various substituted triazine derivatives.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for advanced polymeric materials.
Medicine: Investigated for use in biomedical devices and coatings.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism by which this compound exerts its effects is often related to its ability to form stable polymeric networks. The molecular targets and pathways involved may include interactions with specific enzymes or receptors, depending on the application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione derivatives: Similar compounds with different substituents.
Isocyanate-based polymers: Other polymers containing isocyanate groups.
Oxirane-based polymers: Polymers derived from oxirane.
Uniqueness
This compound is unique due to its combination of triazine, isocyanate, and oxirane components, which provide a versatile platform for various applications. Its ability to undergo multiple types of chemical reactions and form stable polymeric networks sets it apart from other similar compounds.
Propriétés
Numéro CAS |
113184-19-3 |
|---|---|
Formule moléculaire |
C32H52N6O9 |
Poids moléculaire |
664.801 |
Nom IUPAC |
(3-ethyloxetan-3-yl)methanol;oxirane;1,3,5-tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C24H36N6O6.C6H12O2.C2H4O/c31-19-25-13-7-1-4-10-16-28-22(34)29(17-11-5-2-8-14-26-20-32)24(36)30(23(28)35)18-12-6-3-9-15-27-21-33;1-2-6(3-7)4-8-5-6;1-2-3-1/h1-18H2;7H,2-5H2,1H3;1-2H2 |
Clé InChI |
OJBDDAROVNMKJN-UHFFFAOYSA-N |
SMILES |
CCC1(COC1)CO.C1CO1.C(CCCN1C(=O)N(C(=O)N(C1=O)CCCCCCN=C=O)CCCCCCN=C=O)CCN=C=O |
Synonymes |
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(6-isocyanatohexyl)-, polymer with 3-ethyl-3-oxetanemethanol and oxirane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


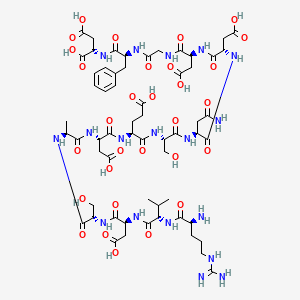
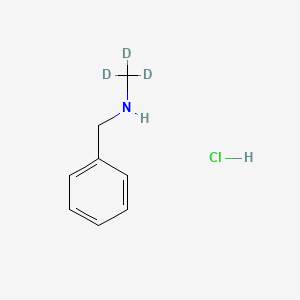
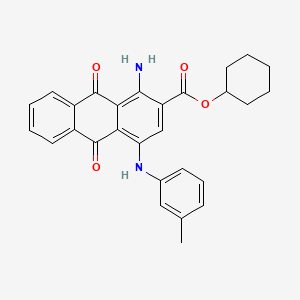
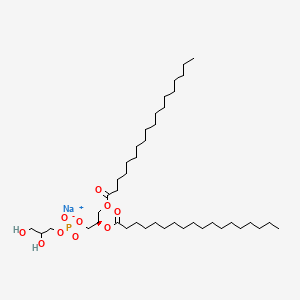
![4-[(2S)-butan-2-yl]-3-methylpyridine](/img/structure/B571136.png)
![3-Hydroxy-α-[(methylamino)methyl]-(R)-benzenemethanol 1-Acetate Hydrochloride](/img/new.no-structure.jpg)

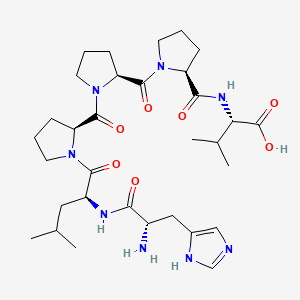
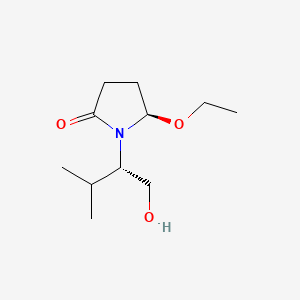
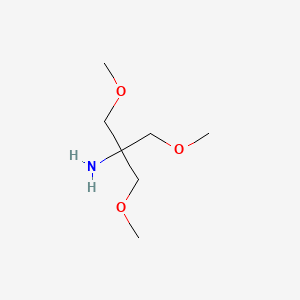
![11,14,22,26-tetrachloro-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2(26),3,5(25),9,11,13,15,20,23-decaene-6,8,17,19-tetrone](/img/structure/B571147.png)

